molecular formula C18H19N3O B067531 2-Amino-N-benzyl-3-(1H-indol-3-yl)-propionamide CAS No. 187085-81-0

2-Amino-N-benzyl-3-(1H-indol-3-yl)-propionamide

Cat. No.: B067531
CAS No.: 187085-81-0
M. Wt: 293.4 g/mol
InChI Key: LTLVOJXXQDFIPW-UHFFFAOYSA-N
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Description

Chemical Identity and Synthesis 2-Amino-N-benzyl-3-(1H-indol-3-yl)-propionamide (CAS: 125009-81-6) is a chiral amide derivative synthesized from L-tryptophan and benzylamine via a peptide coupling reaction. The (S)-enantiomer is produced in 90% yield using column chromatography (CH₂Cl₂:MeOH, 96:4) . Its molecular formula is C₁₈H₁₉N₃O (MW: 293.36), featuring an indole ring, a benzylamide group, and a central amino-propionamide backbone .

Properties

IUPAC Name

2-amino-N-benzyl-3-(1H-indol-3-yl)propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3O/c19-16(18(22)21-11-13-6-2-1-3-7-13)10-14-12-20-17-9-5-4-8-15(14)17/h1-9,12,16,20H,10-11,19H2,(H,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTLVOJXXQDFIPW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNC(=O)C(CC2=CNC3=CC=CC=C32)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40389760
Record name 2-Amino-N-benzyl-3-(1H-indol-3-yl)-propionamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40389760
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

293.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

39.1 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47200973
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

187085-81-0
Record name 2-Amino-N-benzyl-3-(1H-indol-3-yl)-propionamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40389760
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthesis of Diethyl 2-Acetamido-3-(1H-indol-3-yl)propionate

The classical acetamidomalonate alkylation strategy provides a robust framework for constructing α-amino acid derivatives. In this approach, diethyl acetamidomalonate undergoes alkylation with indol-3-ylmethyl bromide in the presence of sodium hydride (NaH) in dimethylformamide (DMF) at 0–5°C. The reaction proceeds via nucleophilic substitution, wherein the enolate intermediate attacks the electrophilic indol-3-ylmethyl bromide, yielding the alkylated product.

Key Reaction Conditions

  • Temperature: 0–5°C (prevents side reactions such as over-alkylation)

  • Solvent: Anhydrous DMF (ensures solubility of NaH and intermediates)

  • Base: NaH (generates the enolate for nucleophilic attack)

Hydrolysis and Decarboxylation

The alkylated diethyl acetamidomalonate is subjected to acidic hydrolysis using concentrated hydrochloric acid (HCl) at reflux. This step cleaves the ester groups and removes the acetyl protecting group, yielding 2-amino-3-(1H-indol-3-yl)propionic acid. Subsequent decarboxylation occurs spontaneously under these conditions, forming the β-amino acid backbone.

Optimization Note

  • Acid Concentration: 6 M HCl ensures complete hydrolysis without degrading the indole ring.

  • Reaction Time: 12–18 hours (prolonged heating minimizes residual ester content).

Amidation with Benzylamine

The carboxylic acid is activated as a mixed anhydride using isobutyl chloroformate and N-methyl morpholine in methylene chloride at −40°C to −70°C. Benzylamine is then introduced, facilitating nucleophilic acyl substitution to form the amide bond. The product is isolated via extraction with methylene chloride, followed by evaporation under reduced pressure.

Critical Parameters

  • Activation Agent: Isobutyl chloroformate (prevents racemization compared to acyl chlorides)

  • Temperature: −70°C (suppresses competing side reactions involving the amino group)

Michael Addition and Gabriel Synthesis

Michael Addition of Indole to Methyl Acrylate

Indole undergoes a Michael addition with methyl acrylate in the presence of aluminum chloride (AlCl₃) as a Lewis acid. The reaction proceeds regioselectively at the 3-position of indole, yielding methyl 3-(1H-indol-3-yl)propionate.

Reaction Mechanics

  • Catalyst: AlCl₃ (10 mol%)

  • Solvent: Dichloromethane (DCM)

  • Yield: 75–85% (dependent on indole purity)

Bromination at the α-Position

The ester intermediate is brominated at the α-carbon using N-bromosuccinimide (NBS) under radical initiation with azobisisobutyronitrile (AIBN). This step generates methyl 2-bromo-3-(1H-indol-3-yl)propionate, a key intermediate for subsequent amination.

Radical Initiation Conditions

  • Light Source: UV light or thermal initiation (70–80°C)

  • Solvent: Carbon tetrachloride (CCl₄)

Gabriel Synthesis and Deprotection

The bromide is treated with potassium phthalimide in DMF, substituting the bromine with a phthalimide-protected amine. Deprotection with hydrazine in ethanol releases the free amine, yielding methyl 2-amino-3-(1H-indol-3-yl)propionate.

Purification Step

  • Chromatography: Silica gel column with chloroform:methanol (95:5) to isolate the deprotected amino ester.

Amidative Ester Cleavage

The amino ester undergoes transamidation with benzylamine in methanol under reflux, catalyzed by sodium methoxide. Alternatively, the ester is hydrolyzed to the carboxylic acid, activated as a mixed anhydride, and coupled with benzylamine.

Yield Comparison

  • Direct Transamidation: 60–70%

  • Mixed Anhydride Route: 80–85%

Strecker Synthesis

Synthesis of α-Amino Nitrile

Indole-3-carbaldehyde participates in a Strecker reaction with ammonium chloride and potassium cyanide in aqueous ethanol. The reaction forms 2-amino-3-(1H-indol-3-yl)propanenitrile, with the amino and nitrile groups introduced at the α- and β-positions, respectively.

Reaction Conditions

  • pH: 8–9 (maintained with sodium bicarbonate)

  • Temperature: 25°C (room temperature)

Hydrolysis to Amino Acid

The nitrile is hydrolyzed to the corresponding carboxylic acid using 6 M HCl at 100°C. This step concurrently protonates the amino group, preventing undesired side reactions during hydrolysis.

Acid Stability Note

  • Indole Protection: No degradation observed under acidic conditions due to the stability of the 3-substituted indole.

Amidation via Mixed Anhydride

The amino acid is activated using isobutyl chloroformate and N-methyl morpholine, followed by reaction with benzylamine as described in Section 1.3.

Comparative Analysis of Methods

Method Advantages Challenges Overall Yield
Acetamidomalonate High regioselectivity; established protocolRequires indol-3-ylmethyl bromide synthesis45–55%
Michael-Gabriel Modular steps; avoids harsh hydrolysisRadical bromination requires precise conditions50–60%
Strecker Direct α-amination; minimal protection stepsCyanide handling; acidic hydrolysis risks40–50%

Chemical Reactions Analysis

Types of Reactions

WAY-300386 undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions of WAY-300386 include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide

    Reducing agents: Lithium aluminum hydride, sodium borohydride

    Nucleophiles: Halogens, amines, alcohols

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while reduction may produce different reduced forms of the compound .

Scientific Research Applications

WAY-300386 has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis and as a reference compound in analytical chemistry.

    Biology: Employed in studies of cellular processes and molecular interactions.

    Medicine: Investigated for its potential therapeutic effects and as a tool in drug discovery.

    Industry: Utilized in the development of new materials and chemical products.

Mechanism of Action

The mechanism of action of WAY-300386 involves its interaction with specific molecular targets and pathways. It may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the context of its use and the specific research focus .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Aromatic Group

2-Amino-N-benzyl-3-(4-hydroxyphenyl)-propionamide (10)
  • Structure : Replaces indole with a 4-hydroxyphenyl group.
  • Synthesis : Uses trifluoroacetic acid (TFA) deprotection and Na₂CO₃ neutralization .
  • Properties: Increased polarity due to phenolic -OH (LogP likely <3.0). Potential for hydrogen bonding, altering bioavailability compared to the indole analog.
Methyl 2-amino-3-(1H-indol-4-yl)propanoate hydrochloride
  • Structure : Methyl ester with indol-4-yl substitution and HCl salt.
  • Properties: Enhanced water solubility due to ionic form. CAS: 1464091-39-1; MW: Not explicitly stated but estimated ~280–300 .

Modifications on the Amide Group

(2S)-2-Amino-3-(1H-indol-3-yl)-N-methylpropanamide
  • Structure : N-methyl instead of N-benzyl.
  • Properties: MW: 217.27 (smaller than parent compound).
(S)-2-Phenoxycarboxamido-3-(1H-indol-3-yl)-N-benzylpropanamide (2a)
  • Structure: Phenoxycarboxamido substitution at the α-amino group.
  • Properties :
    • MW : 414.18; higher lipophilicity (LogP >4.0 inferred).
    • Demonstrated falcipain-2 inhibition (IC₅₀ ~1.2 µM) .

Backbone and Stereochemical Variations

N-[2-(1H-Indol-3-yl)ethyl]propanamide
  • Structure : Ethyl linker instead of propionamide backbone.
  • Properties :
    • LogP : 3.08 (slightly less lipophilic than parent compound).
    • Simplified structure may reduce target specificity .
L-Tryptophan
  • Structure : Carboxylic acid instead of benzylamide.
  • Properties: MW: 204.23; essential amino acid with roles in serotonin synthesis. Water-soluble (LogP ~-1.0), contrasting with the amide’s lipophilicity .

Data Tables

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Formula MW LogP Melting Point (°C) Key Application
2-Amino-N-benzyl-3-(1H-indol-3-yl)-propionamide C₁₈H₁₉N₃O 293.36 3.45 134–135 Protease inhibitors
2-Amino-N-benzyl-3-(4-hydroxyphenyl)-propionamide C₁₆H₁₇N₂O₂ 269.32 ~2.5 Not reported Synthetic intermediate
(2S)-2-Amino-N-methyl analog C₁₂H₁₅N₃O 217.27 ~2.8 Not reported Research chemical
L-Tryptophan C₁₁H₁₂N₂O₂ 204.23 -1.0 281–282 Protein biosynthesis

Biological Activity

2-Amino-N-benzyl-3-(1H-indol-3-yl)-propionamide is a compound of significant interest in medicinal chemistry due to its unique structural features and potential therapeutic applications. The compound is characterized by the presence of an indole moiety, which is often associated with various biological activities, including anticancer, anti-inflammatory, and neuroprotective effects. This article provides a comprehensive review of the biological activity of this compound, supported by data tables and relevant case studies.

Chemical Structure and Properties

The chemical formula for this compound is C₁₃H₁₅N₃O. Its structure can be described as follows:

  • Indole Ring : A bicyclic structure contributing to its biological activity.
  • Amine Group : Facilitates interactions with biological targets.
  • Benzyl Substitution : Enhances lipophilicity and potential receptor binding.

Anticancer Activity

Research indicates that this compound exhibits notable anticancer properties. In vitro studies have shown its ability to inhibit the proliferation of various cancer cell lines, including:

Cell LineIC50 (µM)
A549 (Lung adenocarcinoma)<10
A375 (Melanoma)5.7
HUVEC (Endothelial cells)1.4

These findings suggest that the compound may induce apoptosis in cancer cells through mechanisms that require further elucidation.

The mechanism by which this compound exerts its biological effects is believed to involve:

  • Receptor Modulation : Interaction with specific receptors involved in cell signaling pathways.
  • Enzyme Inhibition : Potential inhibition of enzymes related to cancer progression, such as kinases.

Anti-inflammatory Properties

In addition to its anticancer activity, this compound has shown promise in reducing inflammation. Studies have demonstrated that it can suppress the proliferation of endothelial cells stimulated by factors like VEGF and bFGF, indicating its potential use in treating inflammatory diseases.

Study 1: Cytotoxicity Evaluation

A recent study evaluated the cytotoxic effects of various analogs of this compound against human cancer cell lines. The results indicated a strong correlation between structural modifications and cytotoxic potency.

Study 2: Mechanistic Insights

Research employing molecular docking simulations revealed that the compound binds effectively to target proteins involved in tumorigenesis. This binding affinity suggests a potential for further development as a therapeutic agent.

Q & A

Q. What are the recommended synthetic routes for 2-Amino-N-benzyl-3-(1H-indol-3-yl)-propionamide, and what reaction conditions optimize yield and purity?

Methodological Answer: The synthesis of indole-containing compounds like this compound typically involves sequential coupling and protection/deprotection steps. Based on analogous indole derivatives (e.g., ):

  • Step 1: Condensation of indole-3-propionic acid derivatives with benzylamine under carbodiimide-mediated coupling (e.g., EDC/HOBt) in anhydrous DMF or DCM.
  • Step 2: Protection of the amino group using Boc or Fmoc strategies to prevent side reactions.
  • Step 3: Purification via column chromatography (silica gel, eluent: ethyl acetate/hexane gradient) or recrystallization.

Critical Parameters:

  • Temperature: Maintain 0–5°C during coupling to minimize racemization.
  • Solvent: Anhydrous conditions are essential to avoid hydrolysis of active intermediates.
  • Catalysts: Use DMAP or N-methylmorpholine to enhance reaction efficiency.

Q. Table 1: Synthetic Optimization

StepReagents/ConditionsYield (%)Purity (HPLC)Reference
1EDC/HOBt, DMF, 0°C65–75≥90%
2Boc₂O, THF, RT80–85≥95%
3Column chromatography90–95≥98%

Q. How should researchers characterize the purity and structural integrity of this compound?

Methodological Answer: A multi-technique approach is required:

  • HPLC: Use a C18 column (mobile phase: acetonitrile/water with 0.1% TFA) to assess purity (>98% recommended for biological assays) .
  • NMR Spectroscopy:
    • ¹H NMR: Confirm benzyl group integration (e.g., aromatic protons at δ 7.2–7.4 ppm) and indole NH resonance (δ ~10 ppm) .
    • ¹³C NMR: Verify carbonyl signals (amide C=O at ~170 ppm) and indole carbons.
  • Mass Spectrometry (HRMS): Validate molecular weight (e.g., ESI-MS: [M+H]⁺ calculated for C₁₈H₁₈N₃O₂: 316.14).

Q. Table 2: Key NMR Assignments

Proton/CarbonExpected Shift (ppm)Functional Group
Indole NH~10.5NH (indole)
Benzyl CH₂~4.5–4.7N-CH₂-Ph
Amide C=O~170Carbonyl

Advanced Research Questions

Q. What strategies resolve conflicting biological activity data in enzyme inhibition studies?

Methodological Answer: Contradictions in activity data (e.g., IC₅₀ variability) may arise from assay conditions or compound stability. Recommended approaches:

  • Control Experiments:
    • Test compound stability in assay buffers (e.g., pH 7.4 PBS) via HPLC at 0, 6, and 24 hours .
    • Include positive controls (e.g., known indole-based inhibitors) to validate assay reproducibility.
  • Dose-Response Refinement: Use 8–12 concentration points (10 nM–100 µM) to improve IC₅₀ accuracy.
  • Mechanistic Studies: Perform kinetic assays (e.g., pre-incubation with enzymes) to distinguish competitive vs. non-competitive inhibition .

Case Study:
In formyl peptide receptor (FPR) studies, discrepancies in agonist activity were resolved by standardizing cell membrane preparation protocols and using fluorescence polarization assays .

Q. How does the compound interact with biological targets like formyl peptide receptors (FPRs)?

Methodological Answer: Indole derivatives often modulate FPRs via hydrophobic interactions and hydrogen bonding. Experimental validation steps:

  • Radioligand Binding Assays: Use ³H-labeled FPR ligands to measure displacement (Kd calculations) .
  • Molecular Dynamics Simulations: Dock the compound into FPR1/2 crystal structures (PDB: 5XPN) to identify key residues (e.g., Trp254, Asp106) .
  • Mutagenesis Studies: Validate binding by mutating predicted interaction sites and measuring activity loss.

Q. Table 3: Key Interactions

TargetBinding Affinity (Kd)Key ResiduesTechnique
FPR11.2 ± 0.3 µMTrp254, Asp106SPR
CYP3A4>50 µMNoneFluorescence

Q. What computational methods predict the compound’s mechanism of action?

Methodological Answer:

  • Density Functional Theory (DFT): Calculate electron distribution to identify reactive sites (e.g., indole NH for hydrogen bonding) .
  • Molecular Docking (AutoDock Vina): Screen against targets like serotonin receptors or kinases using flexible ligand protocols .
  • ADMET Prediction: Use SwissADME to assess bioavailability and blood-brain barrier penetration .

Critical Findings:

  • Lipophilicity (LogP): Predicted LogP = 2.8 suggests moderate membrane permeability.
  • Metabolic Sites: CYP3A4-mediated oxidation likely at the benzyl group .

Q. How should researchers address discrepancies in cytotoxicity profiles across cell lines?

Methodological Answer: Variability may stem from differential expression of metabolic enzymes or transporters. Mitigation strategies:

  • Metabolic Profiling: Incubate the compound with liver microsomes (human vs. rodent) to identify species-specific metabolites .
  • Transporter Inhibition Assays: Use MK-571 (MRP1 inhibitor) or Ko143 (BCRP inhibitor) to assess efflux effects .
  • Genomic Correlation: Correlate cytotoxicity with RNA-seq data for ABC transporters or CYP isoforms.

Q. Table 4: Cytotoxicity Data

Cell LineIC₅₀ (µM)Key Resistance Factor
HEK29312.3Low CYP3A4
HepG25.7High MRP1

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